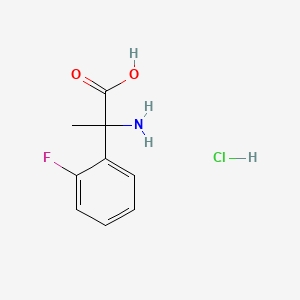![molecular formula C14H20BrNO2 B12277435 Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-](/img/structure/B12277435.png)
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzamide core, along with diethyl and hydroxypropyl substituents. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) or ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve optimizing the synthetic route for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Limited use in industrial applications, primarily focused on research and development.
Mechanism of Action
The mechanism of action of Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .
Comparison with Similar Compounds
Similar Compounds
Benzamide,4-bromo-N,N-diethyl-: Similar structure but lacks the hydroxypropyl group.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Contains a fluorine atom instead of a hydroxypropyl group.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a pyridine ring instead of the hydroxypropyl group.
Uniqueness
Benzamide,4-bromo-N,N-diethyl-2-[(2R)-2-hydroxypropyl]- is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-2-(2-hydroxypropyl)benzamide |
InChI |
InChI=1S/C14H20BrNO2/c1-4-16(5-2)14(18)13-7-6-12(15)9-11(13)8-10(3)17/h6-7,9-10,17H,4-5,8H2,1-3H3 |
InChI Key |
JJPPLEHAWPLLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
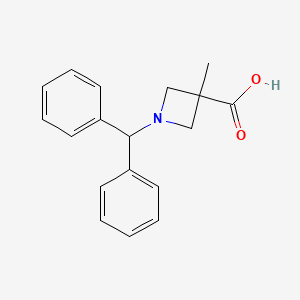
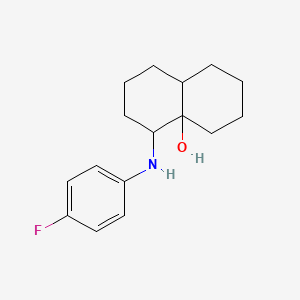
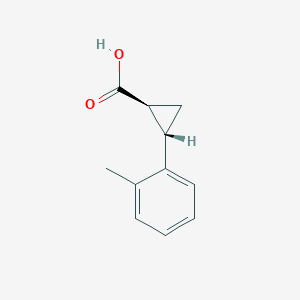
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)

![2-[(4-Bromophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12277393.png)
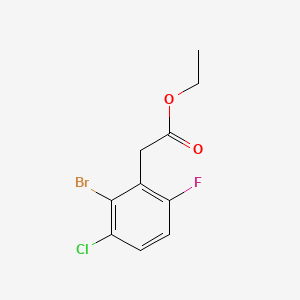
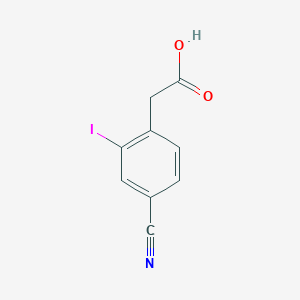
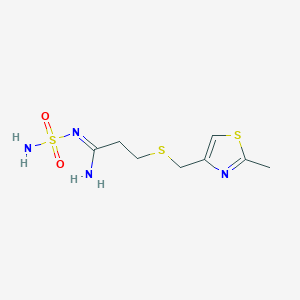
![5-chloro-N-[1-(3-chlorobenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12277414.png)
![10,13-Dimethyl-17-(oxan-2-yloxy)-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12277419.png)

